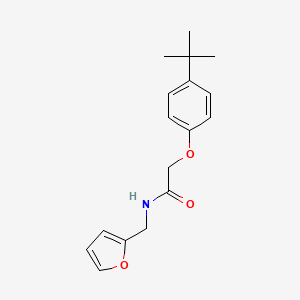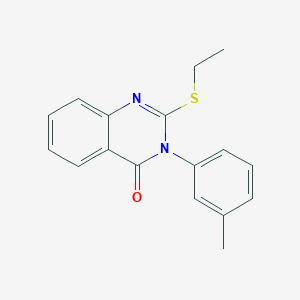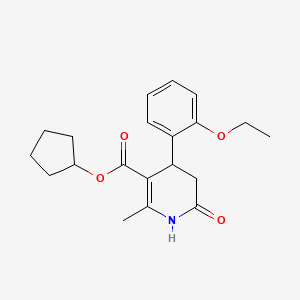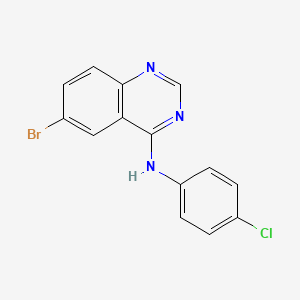
1-(2-bromobenzoyl)-4-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole involves nucleophilic substitution reactions and can be characterized by techniques such as FTIR, NMR spectroscopy, and mass spectrometry. Precursors typically include bromobenzene derivatives and nitro-substituted pyrazoles. The synthesis process often involves conditions that facilitate the formation of the pyrazole ring and the introduction of the substituent groups.
Molecular Structure Analysis
The molecular structure of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole is typically determined by X-ray crystallography. The compound crystallizes in specific space groups and exhibits molecular geometries that can be compared with theoretical models calculated using density functional theory (DFT). Key structural parameters include bond lengths, bond angles, and torsional angles.
Chemical Reactions and Properties
1-(2-Bromobenzoyl)-4-nitro-1H-pyrazole participates in various chemical reactions, including coupling reactions, due to the presence of the bromo and nitro functional groups. These groups make the compound a suitable participant in reactions such as Suzuki-Miyaura cross-coupling. The reactivity is influenced by the electron-withdrawing and electron-donating properties of the substituents.
Physical Properties Analysis
The physical properties of 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole include its melting point, solubility, and crystalline form. These properties are essential for understanding the compound's behavior in different environments and solvents, impacting its handling and application in laboratory settings.
Chemical Properties Analysis
Chemically, 1-(2-bromobenzoyl)-4-nitro-1H-pyrazole exhibits properties typical of brominated aromatic compounds and nitro-substituted pyrazoles. These include susceptibility to nucleophilic attack, participation in electrophilic substitution reactions, and the ability to form hydrogen bonds and other non-covalent interactions.
- M. Evecen, H. Tanak, F. Tinmaz, N. Dege, I. Ilhan (2016). Experimental and theoretical investigations on 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole.
- S. Demir, F. Tinmaz, N. Dege, I. Ilhan (2016). Vibrational spectroscopic studies, NMR, HOMO–LUMO, NLO and NBO analysis of 1-(2-nitrobenzoyl)-3,5-diphenyl-4,5-dihydro-1 H -pyrazole.
- Z.-S. Yang, P. Huang, J. Chen, Y. Chen, T. Gao, H. Chai, C.-S. Zhao (2021). SYNTHESIS, CRYSTAL STRUCTURE, AND DFT STUDY OF 1-(2-BROMOBENZYL)-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOLE.
properties
IUPAC Name |
(2-bromophenyl)-(4-nitropyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3O3/c11-9-4-2-1-3-8(9)10(15)13-6-7(5-12-13)14(16)17/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINMCRJPMZIMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5614834.png)
![1-(3-chlorophenyl)-4-[(3-hydroxyphenyl)acetyl]-5-methyl-2-piperazinone](/img/structure/B5614849.png)

![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B5614866.png)




![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5614924.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
![5-acetyl-2-[(4-tert-butylbenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5614931.png)
